4-Cyano-N-(pyridin-3-yl)benzamide
Overview
Description
4-Cyano-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides. It features a cyano group (-CN) attached to the benzene ring and a pyridine ring attached to the amide nitrogen. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Mechanism of Action
Target of Action
Compounds with a pyridine scaffold, like 4-cyano-n-(pyridin-3-yl)benzamide, have been found to have significant medicinal applications, including anticancer . They have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule system .
Mode of Action
Pyridine-containing compounds have been shown to exhibit cytotoxic properties against tumor cells due to the ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Biochemical Pathways
It’s known that pyridine-containing compounds have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule system . This suggests that this compound may affect the microtubule dynamics, disrupting cell division and leading to cell death.
Result of Action
It’s known that pyridine-containing compounds have shown cytotoxic properties against tumor cells . This suggests that this compound may have similar cytotoxic effects.
Action Environment
It’s known that the causes of cancers, which these types of compounds often target, can be influenced by host variables such as genetics, epigenetics, microbiome, age, gender, metabolic state, inflammatory state, and immune function, as well as environmental factors such as food contamination, viruses, uv radiation, carcinogens from the environment and diet/lifestyle factors .
Biochemical Analysis
Biochemical Properties
4-Cyano-N-(pyridin-3-yl)benzamide has been found to interact with various enzymes and proteins. For instance, it has been suggested that this compound may have anticancer properties, potentially interacting with tubulin-microtubule
Cellular Effects
Some studies suggest that it may have cytotoxic properties against tumor cells It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(pyridin-3-yl)benzamide can be achieved through various methods. One common approach involves the reaction of 3-aminopyridine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product .
Another method involves the use of bimetallic metal-organic frameworks (MOFs) as catalysts. For example, Fe2Ni-BDC MOFs have been used to catalyze the reaction between 2-aminopyridine and trans-β-nitrostyrene, resulting in the formation of pyridyl benzamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The amide group can undergo condensation reactions with aldehydes or ketones to form imines or other related compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Condensation: Reagents like acetic anhydride or phosphorus oxychloride can facilitate condensation reactions.
Major Products
The major products formed from these reactions include substituted benzamides, imines, and other heterocyclic compounds .
Scientific Research Applications
4-Cyano-N-(pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its anticancer properties, showing activity against various cancer cell lines.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)benzamide: Similar structure but with the pyridine ring attached at the 2-position.
N-(Pyridin-4-yl)benzamide: Pyridine ring attached at the 4-position, showing different biological activities.
Uniqueness
4-Cyano-N-(pyridin-3-yl)benzamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
4-cyano-N-pyridin-3-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c14-8-10-3-5-11(6-4-10)13(17)16-12-2-1-7-15-9-12/h1-7,9H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHXOAPLNZOELY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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